molecular formula C7H8ClN3S B1362076 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide CAS No. 877-52-1

2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

Cat. No.: B1362076
CAS No.: 877-52-1
M. Wt: 201.68 g/mol
InChI Key: FBZHHNIYVSQVLR-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-hydrazinecarbothioamide (CAS 877-52-1) is a chemical compound with the molecular formula C7H8ClN3S and a molecular weight of 201.68 g/mol . This compound is a derivative of hydrazinecarbothioamide, more commonly known to researchers as a thiosemicarbazone, a class of organic ligands known for their versatile coordination chemistry and broad range of potential biological activities . Its physical properties include a melting point of 183-186°C . The canonical SMILES representation for its structure is C1=CC=C(C(=C1)NNC(=S)N)Cl . As a key synthetic intermediate, this compound serves as a versatile precursor in organic synthesis, particularly in the formation of various nitrogen and sulfur-containing heterocycles. Research indicates that structurally similar thiosemicarbazones are investigated for their application in developing novel pharmacologically active agents, with studies highlighting activities in areas such as antitumor, antimicrobial, and antiviral research . The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-chloroanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3S/c8-5-3-1-2-4-6(5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZHHNIYVSQVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NNC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376894
Record name 2-(2-Chlorophenyl)hydrazine-1-carbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-52-1
Record name 2-(2-Chlorophenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2-Chlorophenyl)-1-hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorophenyl group attached to a hydrazinecarbothioamide moiety. Its chemical formula is C8H9ClN2SC_8H_9ClN_2S, and it exhibits properties that make it suitable for various biological applications.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes, including acid-base balance and respiration. Studies have demonstrated that derivatives of hydrazinecarbothioamides can selectively inhibit different isoforms of CAs, impacting tumor-associated enzymes significantly .
  • Antagonistic Activity : It has also been investigated for its role as a cholecystokinin-B receptor (CCK-BR) antagonist, which is relevant in the context of pancreatic cancer treatment. The compound's derivatives displayed binding affinities in the nanomolar range, indicating strong potential for therapeutic use against cancers expressing CCK-BR .

Biological Activity Data

Several studies have quantified the biological activity of this compound and its derivatives. Below is a summary table illustrating key findings:

Activity Target IC50 (nM) Reference
Carbonic Anhydrase InhibitionhCA I, II, IX, XIIVaries (15.3 - 447.3)
CCK-BR BindingPancreatic Cancer Cells0.2 - 975
CytotoxicityVarious Cancer Cell LinesIC50 < 30 μM

Case Studies

  • Inhibition of Carbonic Anhydrases : A study synthesized various hydrazinecarbothioamide derivatives and evaluated their inhibitory effects on human carbonic anhydrases. The results indicated that certain compounds exhibited nanomolar inhibition against specific isoforms, suggesting their potential as therapeutic agents in conditions like glaucoma and cancer .
  • Anticancer Activity : Another investigation focused on the anticancer properties of hydrazine derivatives, including this compound. The study reported moderate to high growth inhibitory effects against pancreatic cancer cell lines, correlating well with receptor binding assays .
  • Molecular Docking Studies : Computational studies using molecular docking have elucidated the binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action and aiding in the design of more potent derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of hydrazine derivatives with carbonyl compounds. The resulting compound exhibits unique structural properties that contribute to its biological activity.

Antitubercular Activity

Recent studies have shown that derivatives of hydrazinecarbothioamide exhibit potent anti-tubercular activity. For instance, a series of new pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives were synthesized and tested against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 3.9 to 7.81 µg/mL, demonstrating efficacy comparable to standard drugs like Rifampicin and Isoniazid .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). Certain derivatives showed selective inhibition of hCA isoforms, which are implicated in several physiological processes and diseases. The presence of a chlorine atom on the aryl ring significantly enhanced the inhibitory activity against specific isoforms .

Antimicrobial Properties

Hydrazinecarbothioamide derivatives have been recognized for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral effects. These compounds are being investigated for their potential use in treating infections caused by resistant strains of bacteria and fungi .

Analgesic and Anti-inflammatory Effects

Some studies suggest that hydrazinecarbothioamide derivatives may possess analgesic and anti-inflammatory properties, making them candidates for pain management therapies. The mechanism behind these effects is thought to involve modulation of inflammatory pathways .

Case Studies and Research Findings

StudyFindings
Greenbaum et al. (2004)Identified hydrazinecarbothioamide as a potential anti-tubercular agent with significant activity against M. tuberculosis strains .
Wujec et al. (2012)Demonstrated broad-spectrum antimicrobial activity of hydrazinecarbothioamide derivatives .
Salgin-Goksen et al. (2007)Reported analgesic effects linked to specific structural modifications in hydrazinecarbothioamide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide and analogous compounds:

Compound Name Core Structure Modifications Molecular Weight (g/mol) Key Substituents/Functional Groups Reference
This compound Base structure 201.68 2-chlorophenyl, thioamide
(E)-2-[(4-Chlorophenyl)(phenyl)methylene]hydrazine-1-carbothioamide Chlorophenyl and phenyl groups conjugated via methylene 303.79 4-chlorophenyl, phenyl, imine (E-configuration)
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide Benzimidazole-thioether and phenylidene groups 354.45 Benzimidazole, sulfanyl, methylidene
2-(2-Hydroxybenzylidene)hydrazine-1-carbothioamide Hydroxybenzylidene substituent 195.23 2-hydroxyphenyl, imine, thioamide
N1-(2-chlorophenyl)-2-(2-chlorobenzoyl)hydrazine-1-carbothioamide Dual chlorophenyl groups with benzoyl linkage 348.23 2-chlorophenyl, 2-chlorobenzoyl

Key Observations :

  • Substituents such as benzimidazole () or hydroxybenzylidene () enhance π-π stacking or hydrogen-bonding capabilities, influencing solubility and target binding.
  • The E-configuration of imine groups () is critical for biological activity, as geometric isomerism affects molecular docking efficiency .
Physicochemical Properties

Data from spectroscopic and analytical studies reveal significant variations in properties:

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Elemental Analysis (C/H/N/S) Reference
This compound Not reported Not provided C: 49.22%, H: 4.65%, N: 21.52%, S: 16.42% (theoretical)
2-(2-Hydroxybenzylidene)hydrazine-1-carbothioamide (Compound 4) 230–232 1618 (C=N), 1345 (C=S), 3269 (O–H) C: 49.24%, H: 4.28%, N: 21.95%, S: 16.37% (found)
2-(2-Hydroxybenzylidene)hydrazine-1-carboxamide (Compound 3) 205–207 1682 (C=O), 1621 (C=N), 3492 (O–H) C: 53.79%, H: 4.95%, N: 23.49% (found)

Key Observations :

  • Replacement of C=O (carboxamide) with C=S (carbothioamide) () lowers melting points and shifts IR absorption (e.g., C=O at 1682 cm⁻¹ vs. C=S at 1345 cm⁻¹) due to differences in bond strength and polarity.
  • The presence of hydroxyl groups (e.g., 2-hydroxyphenyl in ) introduces hydrogen-bonding interactions, affecting crystallinity and solubility.

Key Observations :

  • Chlorophenyl and benzimidazole substituents () enhance antifungal efficacy by interacting with fungal cell membranes .
  • Isatin-thiosemicarbazones () exhibit dual anticancer/antiviral activity due to their ability to chelate metal ions and disrupt nucleic acid synthesis .

Preparation Methods

Diazotization and Reduction Method

The most reliable and industrially relevant method to prepare 2-chlorophenylhydrazine sulfate, a precursor to the target compound, involves:

  • Diazotization of 2-chloroaniline with sodium nitrite in concentrated hydrochloric acid at low temperature (around 0–5°C).
  • Reduction of the diazonium salt using zinc powder in the presence of hydrochloric acid, maintaining the temperature between 15–20°C.
  • pH adjustment with sodium hydroxide to precipitate the hydrazine derivative.
  • Purification by dissolution, activated carbon decolorization, filtration, and recrystallization.
  • Salification by reaction with sulfuric acid and washing with acetone to enhance purity and appearance.

This method achieves a high purity (≥99.1% by HPLC) and a yield of ≥42%, with stable and reliable process conditions suitable for scale-up.

Key process parameters:

Step Conditions Notes
Diazotization 2-chloroaniline + NaNO2 + HCl, 0–5°C, 1–1.5 h Strongly acidic medium, low temperature
Reduction Zn powder + HCl, 15–20°C, until completion Reaction solution becomes turbid
pH Adjustment NaOH to pH 10, 5°C, 1–2 h incubation Precipitates crude hydrazine
Purification Dissolution at 60°C, activated carbon, filtration Removes impurities
Salification 40% H2SO4 at 60–70°C, acetone washing Produces 2-chlorophenylhydrazine sulfate

This method is described in detail in patent CN104151188A and represents a standard industrial approach to obtain the hydrazine intermediate with high purity and yield.

Synthesis of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

Reaction of 2-Chlorophenylhydrazine with Isothiocyanates

The key step to form the hydrazinecarbothioamide involves reacting 2-chlorophenylhydrazine or its derivatives with isothiocyanates under mild conditions.

  • The isothiocyanate derivative (e.g., 2-chlorophenyl isothiocyanate) is dissolved in an organic solvent such as diethyl ether or ethanol.
  • Hydrazine monohydrate or 2-chlorophenylhydrazine is added dropwise at room temperature or under reflux.
  • The reaction proceeds to form the thiosemicarbazide intermediate or the final hydrazinecarbothioamide.
  • The product precipitates as a solid, which is filtered, washed, and recrystallized from suitable solvents (methanol, ethanol, or diethyl ether).

This method is supported by the synthesis of related thiosemicarbazone derivatives described in patent WO2016111658A1 and research articles, where hydrazine derivatives react with isothiocyanates to yield hydrazinecarbothioamides efficiently at room temperature or under heating.

Alternative Synthetic Routes

  • Reaction of acid hydrazides with carbon disulfide and hydrazine hydrate can also lead to thiosemicarbazide derivatives, which can be further functionalized to obtain the target compound.
  • Phase-transfer catalysis using PEG-400 has been reported to improve yields (up to 89–95%) in the synthesis of related diacyl thiocarbohydrazides, which may be adapted for the target compound.

Detailed Example Procedure

A representative synthetic route for this compound:

Step Reagents & Conditions Outcome
1. Preparation of 2-chlorophenylhydrazine sulfate Diazotization of 2-chloroaniline with NaNO2/HCl at 0–5°C, reduction with Zn/HCl at 15–20°C High purity 2-chlorophenylhydrazine sulfate obtained
2. Reaction with isothiocyanate 2-chlorophenylhydrazine dissolved in diethyl ether; 2-chlorophenyl isothiocyanate added dropwise at room temperature Formation of hydrazinecarbothioamide precipitate
3. Isolation and purification Filtration, washing with water and ether, recrystallization from methanol or ethanol Pure this compound crystals

Research Findings and Analytical Data

  • The synthesized compound typically exhibits characteristic IR bands for NH and C=S groups (~3200–3400 cm⁻¹ for NH, ~1200–1400 cm⁻¹ for C=S).
  • NMR spectra confirm the presence of aromatic protons, hydrazine NH protons, and the thioamide moiety.
  • Melting points and elemental analysis data are consistent with the proposed structure.
  • X-ray crystallography of related hydrazinecarbothioamide derivatives confirms the molecular conformation and hydrogen bonding patterns.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield & Purity Reference
Diazotization of 2-chloroaniline NaNO2, HCl, 0–5°C, 1–1.5 h High purity intermediate
Reduction to hydrazine Zn powder, HCl, 15–20°C 42% yield, >99.1% purity
Reaction with isothiocyanate 2-chlorophenylhydrazine + 2-chlorophenyl isothiocyanate, diethyl ether, room temp Solid hydrazinecarbothioamide product
Purification Recrystallization, activated carbon, filtration High purity final compound

This comprehensive synthesis approach, combining industrially scalable preparation of 2-chlorophenylhydrazine sulfate and its subsequent reaction with isothiocyanates, provides a robust and efficient method for the preparation of this compound. The methods are supported by detailed patent disclosures and peer-reviewed research, ensuring reliability and reproducibility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide?

  • Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazinecarbothioamide derivatives are often prepared by reacting thiosemicarbazide with substituted benzaldehydes or ketones under acidic or reflux conditions. Purification steps may involve recrystallization using ethanol or methanol. Structural analogs, such as isatin-thiosemicarbazones, have been synthesized using similar protocols, as demonstrated in studies involving refluxing ethanolic solutions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • FT-IR Spectroscopy : Identifies functional groups such as -NH (broad stretch ~3237–3265 cm⁻¹), C=O (amide stretch ~1686–1690 cm⁻¹), and C=S (1177–1182 cm⁻¹). The presence of aromatic C-Cl bonds can be confirmed at ~1088 cm⁻¹ .
  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding). For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 13.70 Å, b = 14.16 Å, and c = 8.27 Å have been reported for structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for hydrazinecarbothioamide derivatives?

  • Answer : Contradictions may arise due to dynamic molecular behavior in solution vs. solid-state packing. To address this:

Complementary Techniques : Use NMR to probe solution-phase conformations and compare with XRD-derived torsion angles.

Computational Modeling : Perform DFT calculations to simulate IR spectra and compare with experimental data. For instance, hydrogen bonding in crystals (e.g., N–H···S interactions) may shift FT-IR peaks compared to isolated molecules .

Thermal Analysis : Thermogravimetric analysis (TGA) can validate stability trends observed in crystallographic packing .

Q. What experimental strategies are recommended for evaluating the pharmacological potential of this compound?

  • Answer :

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases using fluorometric/colorimetric substrates.
  • Receptor Binding Studies : Radioligand displacement assays to assess affinity for receptors (e.g., serotonin or dopamine receptors).
  • In Silico Docking : Use software like AutoDock Vina to predict binding modes. Prior studies on related hydrazinecarbothioamides have utilized docking to validate interactions with biological targets .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., nitro, methoxy) to correlate structural features with activity .

Q. What challenges arise in crystallographic studies of hydrazinecarbothioamide derivatives, and how can they be mitigated?

  • Answer :

  • Crystal Growth Issues : Poor solubility may hinder crystallization. Use mixed solvents (e.g., DMSO/water) or slow evaporation techniques.
  • Disorder in Crystal Lattices : High thermal motion in flexible moieties (e.g., hydrazine chains) can cause disorder. Collect data at low temperatures (e.g., 173 K) to improve resolution, as shown in studies of similar compounds .
  • Hydrogen Bonding Complexity : Map hydrogen-bonding networks using tools like Mercury software to interpret stabilization mechanisms .

Methodological Notes

  • Data Sources : References to synthetic protocols, spectroscopic data, and crystallographic parameters are derived from peer-reviewed studies .
  • Excluded Sources : Commercial databases (e.g., BenchChem) and non-academic platforms were omitted per the guidelines.

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